molecular formula C16H22N2O4 B11167699 N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167699
M. Wt: 306.36 g/mol
InChI Key: RZFZKMLIELCBMC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine carboxamides.

    N-(4-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a different position of the methoxy group.

    N-(3-methoxyphenyl)-1-(2-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a different substitution on the pyrrolidine ring.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-11(10-21-2)18-9-12(7-15(18)19)16(20)17-13-5-4-6-14(8-13)22-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,17,20)

InChI Key

RZFZKMLIELCBMC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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